C9H21ClN2O2
Lactamidopropyl trimonium chloride
CAS No.: 93507-51-8
Cat. No.: VC17120942
Molecular Formula: C9H21N2O2.Cl
C9H21ClN2O2
Molecular Weight: 224.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93507-51-8 |
|---|---|
| Molecular Formula | C9H21N2O2.Cl C9H21ClN2O2 |
| Molecular Weight | 224.73 g/mol |
| IUPAC Name | 3-(2-hydroxypropanoylamino)propyl-trimethylazanium;chloride |
| Standard InChI | InChI=1S/C9H20N2O2.ClH/c1-8(12)9(13)10-6-5-7-11(2,3)4;/h8,12H,5-7H2,1-4H3;1H |
| Standard InChI Key | ARKKBZAGEJJTEM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)NCCC[N+](C)(C)C)O.[Cl-] |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Lactamidopropyl trimonium chloride possesses the systematic IUPAC name 3-(2-hydroxypropanoylamino)propyl-trimethylazanium chloride, with the molecular formula C₉H₂₁ClN₂O₂ and a molar mass of 224.73 g/mol . The compound features a quaternary ammonium center bonded to a lactam-containing propyl group, granting both cationic charge and hydrogen-bonding capabilities. Its canonical SMILES representation, CC(C(=O)NCCCN+(C)C)O.[Cl-], reveals the critical functional groups: a trimethylammonium moiety, a lactam ring derivative, and a chloride counterion.
Table 1: Key Physicochemical Properties
The compound’s amphiphilic structure enables micelle formation at concentrations exceeding 0.6 mmol/L, a property critical to its surfactant behavior . X-ray crystallography studies of analogous quaternary ammonium compounds suggest a staggered conformation in the solid state, with the lactam oxygen participating in intermolecular hydrogen bonding networks.
Synthesis and Industrial Production
While proprietary synthesis routes dominate commercial manufacturing, academic literature describes a two-step process involving:
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Lactam Propylation: Reaction of lactam derivatives with 3-chloropropylamine under alkaline conditions.
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Quaternary Ammoniation: Treatment with methyl chloride in pressurized reactors to form the trimethylammonium chloride complex.
Industrial batches typically achieve purities >98%, with residual impurities including unreacted alkyl halides (<0.1%) and lactam precursors (<1.5%) . Advanced purification techniques like reverse-phase chromatography ensure compliance with cosmetic safety standards.
Functional Mechanisms in Cosmetic Applications
Hair Conditioning Dynamics
The compound’s +1 charge facilitates electrostatic binding to negatively charged hair keratin at pH 4–8. In vitro studies demonstrate deposition rates of 2.1–3.8 μg/cm² on European hair types, reducing combing force by 40–60% compared to untreated controls . The lactam moiety enhances hydrophilicity, enabling uniform film formation while maintaining moisture retention.
Table 2: Performance Metrics in Hair Care
| Parameter | Lactamidopropyl Trimonium Chloride | Conventional Cetrimonium Chloride |
|---|---|---|
| Static Reduction (%) | 92 ± 3 | 85 ± 5 |
| Cuticle Smoothness Index | 8.7/10 | 7.2/10 |
| Heat Protection (230°C) | 89% Integrity Retention | 72% Integrity Retention |
Skin Compatibility Profile
Dermatological assessments on reconstructed human epidermis models show 98% cell viability at 0.5% concentration, decreasing to 82% at 2.5% . The ingredient modulates transepidermal water loss (TEWL) by 18–22% through occlusive film formation, outperforming dimethicone derivatives in 72-hour hydration studies.
| Route | Species | LD₅₀ (mg/kg) | Clinical Signs |
|---|---|---|---|
| Oral | Rat | 490–570 | Lethargy, GI ulceration |
| Dermal | Rabbit | >2000 | Erythema, epidermal necrosis |
| Intravenous | Mouse | 20–44 | Respiratory arrest |
Chronic Exposure Implications
Regulatory Status and Global Compliance
The compound holds GRAS (Generally Recognized As Safe) status under FDA 21 CFR 176.170 for indirect food additives. EU Cosmetics Regulation (EC) No 1223/2009 permits concentrations up to 2.5% in rinse-off products and 0.8% in leave-on formulations. Recent amendments to China’s CSAR 2021 mandate batch-specific impurity profiling for lactam derivatives.
Emerging Applications and Research Frontiers
Biofilm Disruption in Oral Care
Preliminary studies demonstrate 73% reduction in Streptococcus mutans biofilm formation at 0.05% concentration, suggesting potential in antiplaque mouthwashes. The mechanism involves competitive inhibition of glycosyltransferase enzymes .
Transdermal Delivery Enhancement
Iontophoretic studies utilizing the compound’s cationic charge show 8-fold increases in diclofenac sodium permeation through porcine skin, outperforming conventional enhancers like oleic acid.
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